3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, benzene rings, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of sulfonyl chloride with phenol derivatives to form sulfonylbis(phenyleneoxy) intermediates. These intermediates are then reacted with piperidine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzene rings, where halogenated derivatives can be formed using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium iodide, potassium fluoride, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may inhibit or activate enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-Sulfonylbis(benzene-4,1-diyloxy)bis(ethanol): Similar structure but with ethanol groups instead of piperidine moieties.
3,3’-Sulfonylbis(benzene-4,1-diyloxy)bis(methanol): Contains methanol groups, offering different reactivity and applications.
3,3’-Sulfonylbis(benzene-4,1-diyloxy)bis(amine): Features amine groups, which can lead to different biological activities.
Uniqueness
The uniqueness of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] lies in its combination of sulfonyl, benzene, and piperidine groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H40N2O6S |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
1-[4-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]sulfonylphenoxy]-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C28H40N2O6S/c31-23(19-29-15-3-1-4-16-29)21-35-25-7-11-27(12-8-25)37(33,34)28-13-9-26(10-14-28)36-22-24(32)20-30-17-5-2-6-18-30/h7-14,23-24,31-32H,1-6,15-22H2 |
InChI Key |
WDDDEGWQAMRTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(CN4CCCCC4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.